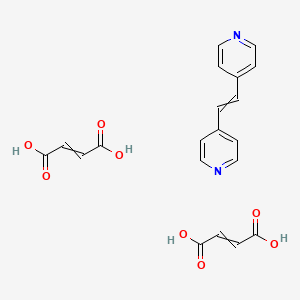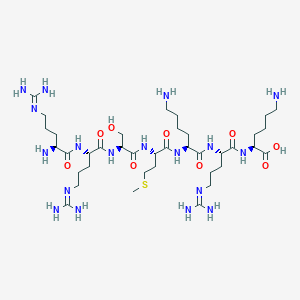![molecular formula C16H13Cl2N3O4 B14247568 2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B14247568.png)
2-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide is a chemical compound with the molecular formula C16H13Cl2N3O4 It is known for its unique structure, which includes a dichlorobenzoyl group, a hydrazino group, and a methoxyphenyl group
準備方法
The synthesis of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.
化学反応の分析
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group, with nucleophiles like amines or thiols, forming substituted products.
科学的研究の応用
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dichlorobenzoyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide can be compared with similar compounds such as:
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide: This compound has a similar structure but with a methoxy group at a different position, which can affect its reactivity and biological activity.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-chlorophenyl)-2-oxoacetamide: The presence of a chloro group instead of a methoxy group can lead to different chemical and biological properties.
2-[2-(2,4-dichlorobenzoyl)hydrazino]-N-(4-nitrophenyl)-2-oxoacetamide: The nitro group can significantly alter the compound’s electronic properties and reactivity.
特性
分子式 |
C16H13Cl2N3O4 |
|---|---|
分子量 |
382.2 g/mol |
IUPAC名 |
2-[2-(2,4-dichlorobenzoyl)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C16H13Cl2N3O4/c1-25-11-5-3-10(4-6-11)19-15(23)16(24)21-20-14(22)12-7-2-9(17)8-13(12)18/h2-8H,1H3,(H,19,23)(H,20,22)(H,21,24) |
InChIキー |
VWXODYQDROEWCJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)



![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)



![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
![1-[3-(1H-Imidazol-1-yl)propyl]pyrrolidine-2,5-dione](/img/structure/B14247557.png)

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
![N~1~,N~1~-Dimethyl-N~2~-[2-(methylamino)ethyl]ethane-1,2-diamine](/img/structure/B14247576.png)
